molecular formula C20H34O17 B12319748 Pustulan

Pustulan

Cat. No.: B12319748
M. Wt: 546.5 g/mol
InChI Key: SLAAXXJDBDRJPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pustulan is a polysaccharide derived from lichens, specifically from the species Lasallia pustulata. It is a linear beta-D-glucan with beta-1,6-glycosidic linkages. This compound is known for its unique structural properties and its ability to form gels in water, which is influenced by the degree of acetylation and the conditions under which the lichen has been stored .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pustulan is typically extracted from lichens through a series of steps involving boiling water extraction and subsequent purification processes. The extraction process involves boiling the lichen material in water, followed by filtration and precipitation to isolate the polysaccharide .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from lichen sources. The process includes harvesting the lichens, drying, and then subjecting them to boiling water extraction. The extracted solution is then filtered, and the polysaccharide is precipitated using alcohol or other solvents. The precipitated this compound is then dried and purified for further use .

Chemical Reactions Analysis

Types of Reactions: Pustulan undergoes various chemical reactions, including hydrolysis, oxidation, and acetylation.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pustulan has a wide range of applications in scientific research:

Comparison with Similar Compounds

Pustulan is unique among beta-glucans due to its beta-1,6-glycosidic linkages. Similar compounds include:

Uniqueness: this compound’s beta-1,6-glycosidic linkages confer distinct structural and functional properties compared to other beta-glucans. Its ability to form gels and its specific interaction with the Dectin-1 receptor make it a valuable compound for various applications .

Properties

Molecular Formula

C20H34O17

Molecular Weight

546.5 g/mol

IUPAC Name

[4,5-dihydroxy-2-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl] acetate

InChI

InChI=1S/C20H34O17/c1-5(22)34-17-14(28)11(25)8(4-32-19-16(30)13(27)9(23)6(2-21)36-19)37-20(17)33-3-7-10(24)12(26)15(29)18(31)35-7/h6-21,23-31H,2-4H2,1H3

InChI Key

SLAAXXJDBDRJPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(C(OC1OCC2C(C(C(C(O2)O)O)O)O)COC3C(C(C(C(O3)CO)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.